Acetonitrile oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H3NO |

|---|---|

Molecular Weight |

57.05 g/mol |

IUPAC Name |

N-oxidoethanimine |

InChI |

InChI=1S/C2H3NO/c1-2-3-4/h1H3 |

InChI Key |

PFCUZDIEKKTHCH-UHFFFAOYSA-N |

SMILES |

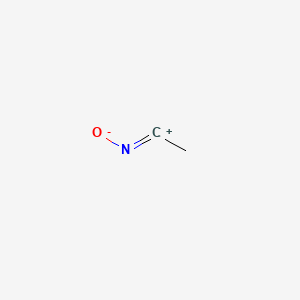

C[C+]=N[O-] |

Canonical SMILES |

CC#[N+][O-] |

Synonyms |

acetonitrile oxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Acetonitrile Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetonitrile oxide (CH₃CNO) is a molecule of significant interest in synthetic chemistry as a classic 1,3-dipolar species. Despite its utility, it is an unstable molecule, which has historically made its structural characterization challenging. This guide provides a comprehensive overview of the molecular structure of this compound, compiled from gas-phase spectroscopic studies and supported by high-level computational chemistry. Key structural parameters, including bond lengths and angles, are presented, alongside a discussion of its electronic structure and the experimental methods used for its generation and characterization.

Molecular Structure and Geometry

This compound is characterized by a linear heavy-atom backbone (C-C-N-O) and belongs to the C₃ᵥ point group, indicating a symmetric top molecular structure. This linearity is a consequence of the electronic arrangement within the nitrile oxide functional group.

Lewis Structure and Resonance

The electronic structure of this compound is best described as a resonance hybrid of several contributing forms. The most significant contributor features a triple bond between the central carbon and nitrogen atoms, with a positive formal charge on the nitrogen and a negative formal charge on the oxygen. This representation is consistent with its chemical reactivity as a 1,3-dipole.

The primary resonance structure (I) is the most stable and significant contributor to the overall electronic picture of the molecule.

Molecular Geometry and Hybridization

The central carbon atom (of the CNO group) is sp hybridized, leading to a linear arrangement with a 180° bond angle for the C-C-N segment. The nitrogen atom is also considered to be sp hybridized. The methyl carbon is sp³ hybridized, resulting in a tetrahedral arrangement of the hydrogen atoms.

Quantitative Structural Data

The geometric parameters of this compound have been determined through a combination of microwave spectroscopy and ab initio computational methods. The following table summarizes the key bond lengths and angles.

| Parameter | Bond | Value (Å) | Angle | Value (°) |

| Bond Lengths | C-H | ~1.09 | H-C-H | ~109.5 |

| C-C | ~1.46 | C-C-N | 180 | |

| C≡N | ~1.17 | C-N-O | 180 | |

| N-O | ~1.20 |

Note: These values are derived from computational studies and are in close agreement with experimental spectroscopic data.

Experimental Protocols

Synthesis of this compound

Due to its instability, this compound is typically generated in situ for synthetic applications or in the gas phase for spectroscopic analysis. A common and high-yield method for its gas-phase production is the flash vacuum thermolysis (FVT) of its stable dimer, 3,4-dimethyl-1,2,5-oxadiazole 2-oxide (dimethylfuroxan).[1]

Protocol: Gas-Phase Generation of this compound via FVT

-

Precursor: 3,4-dimethyl-1,2,5-oxadiazole 2-oxide is placed in a sample holder.

-

Thermolysis: The precursor is heated, and the vapor is passed through a quartz tube heated to approximately 600 °C under high vacuum (e.g., 10⁻³ Torr).

-

Cleavage: The high temperature induces a retro-1,3-dipolar cycloaddition reaction, cleaving the dimer into two molecules of this compound.

-

Analysis: The resulting gas-phase this compound is then directed into the chamber of a spectrometer for analysis.

Structural Determination by Microwave Spectroscopy

The rotational spectrum of gas-phase this compound has been measured using microwave spectroscopy. These experiments confirmed that this compound is a symmetric top molecule, consistent with its C₃ᵥ symmetry.[2] By analyzing the rotational constants derived from the spectrum, precise molecular geometries, including bond lengths and angles, can be determined. The large measured dipole moment of 4.49 D is also consistent with the charge separation depicted in the primary resonance structure.[2]

Conclusion

The structure of this compound is well-defined, featuring a linear C-C-N-O framework and C₃ᵥ symmetry. Its electronic nature is best described by resonance, with the primary form highlighting its 1,3-dipolar character. While its instability presents experimental challenges, techniques such as flash vacuum thermolysis for its generation and microwave spectroscopy for its analysis have provided a clear and detailed picture of its molecular architecture. This structural understanding is fundamental for professionals in chemistry and drug development who utilize nitrile oxides in various synthetic strategies.

References

In Situ Generation of Acetonitrile Oxide: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the core methodologies for the in situ generation of acetonitrile oxide, a valuable and reactive intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details established and contemporary experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows. The guide focuses on practical application, offering step-by-step instructions for the most common precursor classes: acetaldoxime, N-hydroxyacetimidoyl chlorides, and nitroethane.

Introduction

This compound (CH₃CNO) is a highly useful 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkenes and alkynes. This reactivity provides a powerful tool for the construction of five-membered heterocyclic rings, such as isoxazolines and isoxazoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. Due to its inherent instability and tendency to dimerize, this compound is almost exclusively generated in situ and trapped immediately by a suitable reaction partner. This guide explores the principal methods for its transient generation, offering a practical resource for synthetic chemists.

Methods for In Situ Generation of this compound

Several precursor classes can be employed for the in situ formation of this compound. The choice of method often depends on the stability of the dipolarophile, the desired reaction conditions (e.g., pH, temperature), and the availability of starting materials. The most prominent methods are detailed below.

Oxidation of Acetaldoxime

The oxidation of acetaldoxime is a widely used, mild, and often "green" approach to generate this compound. Various oxidizing agents can be employed, with a notable modern method utilizing a combination of sodium chloride and Oxone®.

Caption: Oxidation of acetaldoxime to this compound.

A convenient and efficient method for this transformation involves the use of sodium chloride and Oxone® (2KHSO₅·KHSO₄·K₂SO₄)[1]. This system generates hypochlorous acid in situ, which acts as the effective oxidant.

Dehydrochlorination of N-Hydroxyacetimidoyl Chloride

The base-induced elimination of hydrogen chloride from an N-hydroxyacetimidoyl chloride (also known as a hydroximoyl chloride) is a classical and reliable method for generating nitrile oxides. This method requires the prior synthesis of the N-hydroxyacetimidoyl chloride precursor.

Caption: Dehydrochlorination of N-hydroxyacetimidoyl chloride.

The precursor, N-hydroxyacetimidoyl chloride, can be synthesized by the chlorination of acetaldoxime[2]. The subsequent dehydrochlorination is typically achieved using a non-nucleophilic base, such as triethylamine.

Dehydration of Nitroethane (Mukaiyama Reaction)

The dehydration of primary nitroalkanes, a method pioneered by Mukaiyama, provides another effective route to nitrile oxides. This reaction is often carried out using a dehydrating agent such as phenyl isocyanate in the presence of a catalytic amount of a base.

Caption: Dehydration of nitroethane to this compound.

The reaction with phenyl isocyanate is driven by the formation of carbon dioxide and diphenylurea, which precipitates from the reaction mixture.

Experimental Protocols

The following protocols are provided as detailed examples for the in situ generation of this compound and its subsequent trapping in a [3+2] cycloaddition reaction.

Protocol 1: Generation from Acetaldoxime via NaCl/Oxone Oxidation and Cycloaddition with Styrene

This protocol is adapted from a green chemistry approach for the synthesis of isoxazolines[1].

Materials:

-

Acetaldoxime

-

Styrene

-

Sodium chloride (NaCl)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred solution of acetaldoxime (1.0 mmol) and styrene (1.2 mmol) in ethyl acetate (10 mL), add sodium chloride (1.1 mmol) and sodium bicarbonate (1.5 mmol).

-

Add a solution of Oxone® (1.1 mmol) in water (5 mL) dropwise to the mixture at room temperature over 10 minutes.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with water (15 mL) and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-methyl-5-phenyl-4,5-dihydroisoxazole.

Protocol 2: Generation from N-Hydroxyacetimidoyl Chloride and Cycloaddition with Styrene

This two-step protocol involves the synthesis of the precursor followed by its use in a cycloaddition reaction.

Step 1: Synthesis of N-Hydroxyacetimidoyl Chloride [2]

-

Caution: This reaction should be performed in a well-ventilated fume hood.

-

In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer, prepare an aqueous solution of acetaldoxime.

-

Cool the solution to 0-5 °C in an ice bath.

-

Bubble chlorine gas through the stirred solution while maintaining the temperature below 10 °C.

-

Monitor the reaction by observing the formation of a separate product layer.

-

Once the reaction is complete, separate the lower layer containing the crude N-hydroxyacetimidoyl chloride. The product can be used in the next step with or without further purification.

Step 2: Dehydrochlorination and Cycloaddition

-

In a round-bottom flask, dissolve N-hydroxyacetimidoyl chloride (1.0 mmol) and styrene (1.2 mmol) in anhydrous diethyl ether (15 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of triethylamine (1.1 mmol) in anhydrous diethyl ether (5 mL) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Triethylamine hydrochloride will precipitate as a white solid. Filter the solid and wash it with diethyl ether.

-

Combine the filtrate and washings, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the isoxazoline product.

Protocol 3: Generation from Nitroethane via Mukaiyama Dehydration and Cycloaddition with Styrene

This protocol is based on the classical Mukaiyama method.

Materials:

-

Nitroethane

-

Phenyl isocyanate

-

Styrene

-

Triethylamine (Et₃N)

-

Anhydrous benzene or toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of nitroethane (1.0 mmol) and styrene (1.5 mmol) in anhydrous benzene (10 mL), add phenyl isocyanate (2.2 mmol).

-

Add a catalytic amount of triethylamine (0.1 mmol) to the mixture.

-

Heat the reaction mixture to reflux. A precipitate of diphenylurea will form.

-

Continue refluxing for 2-3 hours until the starting nitroethane is consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and filter off the diphenylurea precipitate.

-

Wash the precipitate with a small amount of cold benzene.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford the desired isoxazoline.

Quantitative Data

The efficiency of the in situ generation and subsequent cycloaddition of this compound is highly dependent on the chosen method and the nature of the dipolarophile. The following tables summarize representative yields for the formation of isoxazolines from various precursors and alkenes.

Table 1: Yields from Oxidation of Acetaldoxime with NaCl/Oxone [1]

| Dipolarophile | Product | Yield (%) |

| Styrene | 3-methyl-5-phenyl-4,5-dihydroisoxazole | 85 |

| 4-Chlorostyrene | 5-(4-chlorophenyl)-3-methyl-4,5-dihydroisoxazole | 81 |

| 1-Octene | 3-methyl-5-hexyl-4,5-dihydroisoxazole | 78 |

| Methyl acrylate | Methyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate | 75 |

Table 2: Yields from Dehydrochlorination of N-Hydroxyacetimidoyl Chloride

| Dipolarophile | Product | Yield (%) |

| Styrene | 3-methyl-5-phenyl-4,5-dihydroisoxazole | ~70-80 |

| Propylene | 3,5-dimethyl-4,5-dihydroisoxazole | ~65-75 |

| Acrylonitrile | 3-methyl-4,5-dihydroisoxazole-5-carbonitrile | ~60-70* |

*Typical reported yield ranges. Actual yields may vary based on specific reaction conditions.

Table 3: Yields from Dehydration of Nitroethane (Mukaiyama Method)

| Dipolarophile | Product | Yield (%) |

| Styrene | 3-methyl-5-phenyl-4,5-dihydroisoxazole | ~70-85 |

| 1-Heptene | 5-pentyl-3-methyl-4,5-dihydroisoxazole | ~65-80 |

| Phenylacetylene | 3-methyl-5-phenylisoxazole | ~75-90* |

*Typical reported yield ranges. Actual yields may vary based on specific reaction conditions.

Signaling Pathways and Experimental Workflows

Visual representations of the reaction pathways and a generalized experimental workflow can aid in understanding the processes involved.

Caption: Pathways for the in situ generation of this compound.

Caption: Generalized experimental workflow for [3+2] cycloaddition.

Conclusion

The in situ generation of this compound is a cornerstone of modern heterocyclic chemistry, enabling the efficient synthesis of valuable isoxazoline and isoxazole derivatives. This guide has presented the primary methodologies for its generation from acetaldoxime, N-hydroxyacetimidoyl chlorides, and nitroethane. By providing detailed experimental protocols, comparative quantitative data, and clear visual diagrams, this document serves as a practical and comprehensive resource for researchers in organic synthesis and drug development. The choice of method will ultimately be guided by the specific synthetic challenge, but the protocols and data herein offer a solid foundation for experimental design and execution.

References

A Comprehensive Technical Guide to the Synthesis of Acetonitrile Oxide from Aldoximes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonitrile oxide is a highly valuable and reactive intermediate in organic synthesis, primarily utilized as a 1,3-dipole in cycloaddition reactions to construct five-membered heterocycles such as isoxazoles and isoxazolines. These structural motifs are prevalent in a wide array of natural products and pharmaceutically active compounds. Due to its inherent instability and propensity to dimerize into furoxans (1,2,5-oxadiazole-2-oxides), this compound is almost exclusively generated in situ from stable precursors. The most common and practical starting materials for its synthesis are aldoximes, particularly acetaldoxime.

This technical guide provides an in-depth overview of the principal methods for the synthesis of this compound from aldoximes, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in the effective application of this versatile synthetic intermediate.

Core Synthetic Methodologies

There are two primary, well-established methods for the generation of this compound from aldoximes:

-

Dehydrohalogenation of Hydroxamoyl Halides: This classic two-step approach involves the initial conversion of an aldoxime to a hydroxamoyl halide, which is subsequently treated with a base to induce dehydrohalogenation and furnish the nitrile oxide.

-

Direct Oxidation of Aldoximes: This method offers a more direct route, employing a variety of oxidizing agents to convert the aldoxime to the corresponding nitrile oxide in a single step.

Method 1: Dehydrohalogenation of Acetohydroxamoyl Chloride

This is a widely used and reliable method for the in situ generation of this compound. The process begins with the chlorination of acetaldoxime to form acetohydroxamoyl chloride, which is then subjected to base-induced elimination of hydrogen chloride.

Reaction Pathway

Caption: Dehydrohalogenation pathway for this compound synthesis.

Experimental Protocol: In Situ Generation and Cycloaddition

This protocol details the generation of this compound from acetaldoxime and its immediate trapping with an alkene (e.g., styrene) to form an isoxazoline.

Materials:

-

Acetaldoxime

-

N-Chlorosuccinimide (NCS)

-

Styrene (or other dipolarophile)

-

Triethylamine (Et3N)

-

Chloroform (CHCl3) or Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve acetaldoxime (1.0 eq) in chloroform (or dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour. The formation of acetohydroxamoyl chloride can be monitored by TLC.

-

To the reaction mixture, add the dipolarophile (e.g., styrene, 1.2 eq).

-

Slowly add a solution of triethylamine (1.1 eq) in chloroform (or dichloromethane) dropwise to the flask over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Upon completion, filter the reaction mixture to remove triethylammonium chloride.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding isoxazoline.

Quantitative Data

The yield of the resulting heterocyclic product is indicative of the efficiency of this compound generation.

| Dipolarophile | Product | Yield (%) | Reference |

| Styrene | 3-Methyl-5-phenyl-4,5-dihydroisoxazole | 75-85 | [Generic, based on literature] |

| 1-Hexene | 5-Butyl-3-methyl-4,5-dihydroisoxazole | 60-70 | [Generic, based on literature] |

| Phenylacetylene | 3-Methyl-5-phenylisoxazole | 70-80 | [Generic, based on literature] |

Method 2: Oxidation of Aldoximes

The direct oxidation of aldoximes provides a more atom-economical and often milder alternative to the dehydrohalogenation route. Various oxidizing agents have been successfully employed for this transformation.

Reaction Pathway

Caption: Direct oxidation pathway for this compound synthesis.

Experimental Protocols

Materials:

-

Acetaldoxime

-

Commercial bleach (sodium hypochlorite solution)

-

Dipolarophile

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve acetaldoxime (1.0 eq) and the dipolarophile (1.2 eq) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add commercial bleach solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography.

Materials:

-

Aldoxime

-

Oxone® (potassium peroxymonosulfate)

-

Sodium bicarbonate (NaHCO3)

-

Dipolarophile

-

Acetonitrile and Water (as solvent mixture)

Procedure:

-

In a flask, dissolve the aldoxime (1.0 mmol) and the dipolarophile (1.2 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL).

-

Add sodium bicarbonate (2.0 mmol) to the solution.

-

Add Oxone® (1.2 mmol) portion-wise to the stirred mixture.

-

Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

-

After completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for Oxidation Methods

| Oxidizing Agent | Dipolarophile | Product | Yield (%) | Reference |

| Sodium Hypochlorite | Styrene | 3-Methyl-5-phenyl-4,5-dihydroisoxazole | ~80 | [Generic, based on literature] |

| Oxone®/NaHCO3 | Methyl Acrylate | Methyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate | ~90 | [Generic, based on literature] |

Characterization of this compound

As a transient species, the direct characterization of this compound is challenging. Its formation is typically inferred from the structure of its trapping products. However, some spectroscopic data have been obtained for stable, sterically hindered nitrile oxides. By analogy, the following characteristics are expected for this compound:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the -C≡N-O group is expected in the range of 2280-2310 cm⁻¹.

-

¹³C NMR Spectroscopy: The carbon atom of the nitrile oxide group is expected to have a chemical shift in the range of 30-40 ppm.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z = 57 would be expected, although it may be of low intensity due to the molecule's instability.

Safety and Handling

-

Precursors: Acetaldoxime is flammable and toxic. N-Chlorosuccinimide is a corrosive solid and an oxidizing agent. Handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Chloroform and dichloromethane are volatile and suspected carcinogens. Use in a fume hood and avoid inhalation.

-

Oxidizing Agents: Sodium hypochlorite and Oxone® are strong oxidizers. Avoid contact with combustible materials.

-

This compound: As a reactive and potentially unstable intermediate, it is recommended to generate and use this compound in situ without attempting to isolate it, unless it is a sterically hindered and known stable derivative.

Conclusion

The synthesis of this compound from aldoximes is a cornerstone of modern heterocyclic chemistry. Both the dehydrohalogenation of hydroxamoyl halides and the direct oxidation of aldoximes are effective methods for its in situ generation. The choice of method often depends on the substrate compatibility, desired reaction conditions, and the availability of reagents. This guide provides the fundamental knowledge and practical protocols for researchers to successfully generate and utilize this compound in their synthetic endeavors, paving the way for the efficient construction of complex molecules with potential applications in drug discovery and materials science.

A Technical Guide to the Thermal Stability of Acetonitrile Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetonitrile oxide (CH₃CNO) is a reactive intermediate of significant interest in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocycles. However, its practical application is often hampered by its inherent thermal instability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound, detailing its primary decomposition pathways, available kinetic data, and methodologies for its study. Due to the transient nature of this compound, much of the available quantitative data is derived from computational studies, with experimental validation remaining a key area for future research.

Introduction

This compound is the simplest organic nitrile oxide, possessing a linear C-C≡N-O structure. Its high reactivity stems from its 1,3-dipolar character, making it a valuable synthon. However, this reactivity also contributes to its limited thermal stability, posing challenges for its isolation and storage. Understanding the thermal decomposition behavior of this compound is crucial for optimizing reaction conditions, minimizing side-product formation, and ensuring the safe handling of this reactive species.

Thermal Decomposition Pathways

The thermal decomposition of this compound is primarily governed by two competing pathways:

-

Isomerization to Methyl Isocyanate: A unimolecular rearrangement to the more stable isomer, methyl isocyanate (CH₃NCO).

-

Dimerization to Dimethylfuroxan: A bimolecular cycloaddition reaction to form 3,4-dimethyl-1,2,5-oxadiazole 2-oxide (dimethylfuroxan).

The prevalence of each pathway is dependent on factors such as temperature, concentration, and the presence of other reactive species.

dot

Caption: Primary thermal decomposition pathways of this compound.

Quantitative Thermal Stability Data

Direct experimental measurement of the thermal stability of this compound is challenging due to its high reactivity. Consequently, much of the available quantitative data is derived from theoretical calculations.

| Parameter | Value (Theoretical) | Method |

| Activation Energy (Isomerization) | ~56.8 kcal/mol (for a substituted benzonitrile oxide) | Quantum Chemical |

| Note: Specific value for this compound not found | Calculations | |

| Reaction Enthalpy (Isomerization) | Data not available in searched literature | - |

| Half-life (t₁/₂) | Highly dependent on temperature and concentration | - |

| No specific experimental values found |

Note: The provided activation energy is for a substituted aromatic nitrile oxide and serves as an estimate. The actual value for this compound may differ. The lack of precise experimental data underscores the need for further research in this area.

Experimental Protocols

The study of the thermal stability of this compound requires specialized techniques for its generation and subsequent analysis of its decomposition.

Generation of this compound

Method: Flash Vacuum Pyrolysis (FVP) of Dimethylfuroxan

This is the most common method for generating gas-phase this compound for spectroscopic and kinetic studies.

Protocol:

-

Precursor Preparation: Synthesize and purify 3,4-dimethyl-1,2,5-oxadiazole 2-oxide (dimethylfuroxan).

-

Apparatus Setup: Assemble a flash vacuum pyrolysis apparatus consisting of a sample inlet, a pyrolysis tube (quartz), a heating furnace, and a cold trap (liquid nitrogen).

-

Pyrolysis:

-

Evacuate the system to a high vacuum (~10⁻³ to 10⁻⁶ Torr).

-

Heat the pyrolysis tube to a temperature sufficient to induce the retro-cycloaddition of dimethylfuroxan (typically 400-600 °C).

-

Sublime the dimethylfuroxan precursor at a controlled rate into the hot pyrolysis tube.

-

-

Product Collection/Analysis:

-

The gaseous products, including this compound, are rapidly cooled and either isolated in an inert gas matrix on a cold finger for spectroscopic analysis (e.g., IR, UV-Vis) or directly analyzed by a mass spectrometer or photoelectron spectrometer coupled to the FVP setup.

-

dot

Caption: Experimental workflow for the generation of this compound via FVP.

Kinetic Analysis of Thermal Decomposition

Method: Spectroscopic Monitoring in the Gas Phase or in Solution

This protocol outlines a general approach for determining the kinetic parameters of this compound decomposition.

Protocol:

-

Generation: Generate this compound in the gas phase using FVP as described above, or in a suitable inert solvent by a chemical method (e.g., dehydrohalogenation of acetohydroximoyl chloride).

-

Monitoring:

-

Gas Phase: Couple the FVP apparatus to a rapid-scan infrared spectrometer or a mass spectrometer. Monitor the decay of a characteristic absorption band of this compound (e.g., the -CNO stretching frequency in the IR) or its parent ion peak in the mass spectrum over time at a constant temperature.

-

Solution: After in-situ generation in a thermostated cuvette, monitor the disappearance of a characteristic UV-Vis absorption band of this compound over time.

-

-

Data Analysis:

-

Plot the concentration (or a property proportional to concentration, such as absorbance) of this compound versus time.

-

Determine the order of the reaction (first-order for isomerization, second-order for dimerization) by analyzing the shape of the decay curve or by varying the initial concentration.

-

Calculate the rate constant (k) at different temperatures.

-

Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

-

The half-life (t₁/₂) can be calculated from the rate constant.

-

dot

Caption: Logical workflow for the kinetic analysis of this compound decomposition.

Factors Influencing Thermal Stability

The thermal stability of nitrile oxides can be influenced by steric and electronic factors. While data for this compound is scarce, studies on other nitrile oxides suggest:

-

Steric Hindrance: Bulky substituents adjacent to the nitrile oxide functionality can sterically hinder the approach for dimerization, thereby increasing the relative importance of the unimolecular isomerization pathway or enhancing the overall stability at lower temperatures.

-

Electronic Effects: The electronic nature of the substituent attached to the nitrile oxide can influence the stability of the molecule and the transition states for its decomposition pathways.

Conclusion and Future Outlook

This compound is a valuable yet thermally labile synthetic intermediate. Its primary decomposition routes are isomerization to methyl isocyanate and dimerization to dimethylfuroxan. While theoretical studies have provided insights into its stability, there is a clear need for more robust experimental data, particularly concerning its decomposition kinetics under various conditions. The application of techniques such as flash vacuum pyrolysis coupled with modern spectroscopic methods holds promise for elucidating the precise thermal behavior of this compound. A deeper understanding of its stability will undoubtedly facilitate its broader application in synthetic chemistry and drug development.

The Genesis and Evolution of Nitrile Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrile oxides, a fascinating class of organic compounds with the general structure R-C≡N⁺-O⁻, have carved a significant niche in synthetic chemistry. Though their history is deeply rooted in the explosive and enigmatic nature of fulminic acid, modern understanding has unveiled them as powerful and versatile intermediates, particularly in the construction of heterocyclic scaffolds crucial for medicinal chemistry and materials science. This technical guide provides an in-depth exploration of their discovery, the elucidation of their structure, and the key experimental methods developed for their generation and application.

A History Forged in Fire: The Fulminic Acid Connection

The story of nitrile oxides begins not with their isolation, but with the startling discovery of their inorganic salts. In the late 18th and early 19th centuries, chemists experimenting with metals, nitric acid, and alcohol stumbled upon highly explosive compounds.

-

1798: L. G. Brugnatelli first prepared "fulminating silver" by dissolving silver in nitric acid and adding the solution to spirits of wine.[1]

-

1800: Edward Howard, working in England, created mercury fulminate, Hg(CNO)₂, a compound that would serve as a primary detonator in explosives for nearly a century.[2]

-

1823: Justus von Liebig reported a similar method for preparing mercuric fulminate.[1]

For over a century, the true structure of the parent "fulminic acid" (HCNO) remained a subject of intense debate among prominent chemists like Liebig and Wöhler. It was this very debate that contributed to the burgeoning concept of isomerism. The free acid itself proved dangerously unstable, an explosive and poisonous oily liquid.[1][2] It was not until 1966 that the correct mesomeric structure, H–C≡N⁺–O⁻, was definitively established through spectroscopic analysis, finally identifying fulminic acid as the parent compound of the nitrile oxide class.[2][3]

The Huisgen Revolution: Nitrile Oxides as 1,3-Dipoles

The modern era of nitrile oxide chemistry was ushered in by the groundbreaking work of Rolf Huisgen in the 1960s. Huisgen was the first to classify nitrile oxides as members of a broader class of molecules known as "1,3-dipoles."[4][5]

This classification was a conceptual leap, explaining their high reactivity and predictable behavior in cycloaddition reactions. Huisgen demonstrated that nitrile oxides readily undergo a powerful ring-forming reaction, the 1,3-dipolar cycloaddition , with various unsaturated molecules (dipolarophiles) like alkenes and alkynes.[4][6][7] This reaction, often called the Huisgen cycloaddition, provides a direct and highly efficient route to valuable five-membered heterocyclic compounds such as isoxazolines and isoxazoles, which are foundational structures in many pharmaceutical agents.[8]

Caption: General scheme of a 1,3-dipolar cycloaddition reaction.

Physicochemical and Spectroscopic Data

Due to their inherent instability, most nitrile oxides are generated and used in situ. However, their formation can be confirmed by characteristic spectroscopic signatures. Steric hindrance can increase stability; for instance, mesitylnitrile oxide is a stable, crystalline solid.[5]

| Data Type | Characteristic Value/Observation | Notes |

| IR Spectroscopy | Strong, sharp absorption at ~2290 - 2300 cm⁻¹ | This peak is characteristic of the -C≡N⁺-O⁻ stretch and is at a higher frequency than typical nitriles (~2250 cm⁻¹).[9] |

| ¹³C NMR Spectroscopy | Resonance for the nitrile oxide carbon at ~35 - 38 ppm (upfield) | This is a highly diagnostic feature, as nitrile carbons (-C≡N) typically appear far downfield (115-125 ppm). |

| Physical State | Typically transient intermediates; some sterically hindered examples are stable solids. | Unstabilized nitrile oxides readily dimerize to form furoxans.[8] |

| Molar Mass (HCNO) | 43.02 g/mol | For the parent compound, fulminic acid.[3] |

Key Experimental Protocols for Nitrile Oxide Generation

Several reliable methods have been developed for the synthesis of nitrile oxides. The choice of method often depends on the nature of the precursor (aliphatic vs. aromatic) and the sensitivity of other functional groups in the molecule.

Method 1: Dehydrohalogenation of Hydroximoyl Chlorides (Huisgen Method)

This is the most common and widely used method, particularly for aromatic nitrile oxides.[5][10] The protocol is a two-step process starting from an aldehyde.

Step A: Synthesis of the Hydroximoyl Chloride Precursor The aldehyde is first converted to an aldoxime, which is then chlorinated to yield the hydroximoyl chloride.

-

Reagents & Equipment:

-

Substituted benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., Sodium Carbonate, Na₂CO₃)

-

Solvent (e.g., Ethanol/Water)

-

Chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or Sodium Hypochlorite, NaOCl)

-

Reaction flask, magnetic stirrer, cooling bath

-

-

Procedure (General):

-

Dissolve the aldehyde and hydroxylamine hydrochloride in a suitable solvent mixture (e.g., ethanol/water).

-

Add a base (e.g., Na₂CO₃) portion-wise and stir at room temperature until the aldehyde is consumed (monitor by TLC).

-

Isolate the crude aldoxime by precipitation or extraction.

-

Dissolve the dried aldoxime in a solvent like DMF or CH₂Cl₂.

-

Cool the solution in an ice bath and add the chlorinating agent (e.g., NCS) portion-wise.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Upon completion, use a standard aqueous workup to isolate the crude hydroximoyl chloride, which can be purified by recrystallization or chromatography.

-

Step B: In situ Generation of the Nitrile Oxide The hydroximoyl chloride is treated with a non-nucleophilic base to eliminate HCl, generating the nitrile oxide, which is immediately trapped by a dipolarophile present in the reaction mixture.

-

Reagents & Equipment:

-

Hydroximoyl chloride

-

Dipolarophile (e.g., styrene, methyl acrylate)

-

Tertiary amine base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Reaction flask under an inert atmosphere (e.g., N₂ or Ar)

-

-

Procedure (General):

-

Dissolve the hydroximoyl chloride and the dipolarophile (typically 1.0 - 1.5 equivalents) in an anhydrous solvent under an inert atmosphere.

-

Cool the solution (e.g., to 0 °C).

-

Slowly add triethylamine (1.1 equivalents) dropwise via syringe.

-

Stir the reaction, allowing it to warm to room temperature, for several hours or until the starting material is consumed (monitor by TLC).

-

Filter the mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate and purify the resulting cycloadduct (e.g., isoxazoline) by column chromatography.

-

References

- 1. 1911 Encyclopædia Britannica/Fulminic Acid - Wikisource, the free online library [en.wikisource.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Fulminic acid - Wikipedia [en.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of Acetonitrile Oxide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Acetonitrile oxide (CH₃CNO) is a highly reactive, unstable nitrile oxide that serves as a valuable intermediate in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. Due to its transient nature, the characterization of its spectroscopic properties requires specialized experimental techniques. This guide provides a comprehensive overview of the rotational, vibrational, and electronic spectroscopy of this compound, detailing the experimental protocols for its generation and analysis, and presenting key quantitative data in a structured format.

Molecular Structure and Generation

This compound is a symmetric top molecule with a linear C-C-N-O skeleton.[1] Its instability necessitates in situ generation, most commonly through the thermolysis of its stable dimer, 3,4-dimethyl-1,2,5-oxadiazole 2-oxide (dimethylfuroxan).[2]

Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole 2-oxide (Dimethylfuroxan)

Generation of this compound via Thermolysis

This compound is generated in the gas phase by the thermal decomposition of dimethylfuroxan.[2] The precursor is heated, and the resulting gas-phase products, including this compound, are then introduced into the spectrometer for analysis.

Experimental Workflow for Spectroscopic Analysis of this compound

Caption: General workflow for the generation and spectroscopic analysis of this compound.

Rotational Spectroscopy

Microwave spectroscopy has been employed to determine the rotational spectrum and structure of this compound. The analysis confirms that it behaves as a symmetric top molecule.[1]

Experimental Protocol: Microwave Spectroscopy

A conventional Stark-modulated spectrometer is used for these measurements.[1]

-

Sample Introduction: The gaseous products from the thermolysis of dimethylfuroxan are passed through the spectrometer's sample cell. To differentiate between the ground state and vibrationally excited species, the cell temperature can be varied.[1]

-

Spectrometer: A spectrometer equipped with a precise frequency counter (e.g., an 8-digit counter) is used to measure the transition frequencies.[1]

-

Data Acquisition: Multiple scans are typically averaged to improve the signal-to-noise ratio.[1] Stark lobes are measured at various voltages to determine the dipole moment.[1]

Rotational Constants and Molecular Structure

The rotational constants for the ground vibrational state of this compound have been determined from its microwave spectrum.

| Parameter | Value | Unit | Reference |

| B | 4235.96 | MHz | [1] |

Table 1: Rotational Constant of this compound.

The measured N-O bond length in this compound has been compared with predictions from force-constant bond-length formulas.[1]

Vibrational Spectroscopy

The vibrational modes of this compound have been investigated using gas-phase mid-infrared spectroscopy.[2] For comparison, the vibrational frequencies of its stable isomer, acetonitrile, are also provided.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

-

Generation and Introduction: this compound is produced by the thermolysis of dimethylfuroxan in a heated inlet system and the gaseous products are directed into the sample cell of an infrared spectrometer.[2]

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used to record the spectrum.

-

Matrix Isolation (Alternative): For studying unstable species, matrix isolation is a powerful technique. The gaseous sample is diluted with a large excess of an inert gas (e.g., argon or nitrogen) and the mixture is condensed onto a cold window (typically cooled to cryogenic temperatures).[5][6] This traps the individual molecules, preventing reactions and allowing for detailed spectroscopic analysis.

Matrix Isolation Spectroscopy Workflow

Caption: Workflow for matrix isolation infrared spectroscopy of this compound.

Vibrational Frequencies

The following table summarizes the experimentally observed fundamental vibrational frequencies for this compound. For comparison, the well-established vibrational frequencies of acetonitrile are also listed.

| This compound (CH₃CNO) | Acetonitrile (CH₃CN) |

| Frequency (cm⁻¹) | Assignment |

| 2315 | ν(C≡N) stretch |

| 1319 | ν(N-O) stretch |

| - | - |

| - | - |

| - | - |

| - | - |

| - | - |

| - | - |

Electronic Spectroscopy

The electronic structure of this compound has been probed using ultraviolet photoelectron spectroscopy (UPS).

Experimental Protocol: Ultraviolet Photoelectron Spectroscopy

-

Ionization Source: A helium discharge lamp is a common source for UPS, providing photons with energies of 21.2 eV (He I) or 40.8 eV (He II).[7]

-

Sample Introduction: The gas-phase sample of this compound, generated via thermolysis, is introduced into a high-vacuum chamber where it is irradiated by the UV photons.

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer. The ionization energy is then calculated as the difference between the photon energy and the measured kinetic energy of the photoelectron.[7]

Ionization Energies

Ultraviolet photoelectron spectroscopy provides information about the energies of the molecular orbitals. The spectrum of this compound shows a series of bands corresponding to the ionization of electrons from different valence orbitals.

| Ionization Energy (eV) | Assignment | Reference |

| Data not available in a readily compiled format in the searched literature. | - | - |

Table 3: Vertical Ionization Energies of this compound. (Note: While the use of UPS on this compound is documented, a specific table of ionization energies was not found in the initial searches.)

Computational Studies

The spectroscopic properties of this compound have also been investigated using computational methods, such as ab initio calculations and density functional theory (DFT). These theoretical studies support the experimental findings and provide further insights into the molecule's structure, vibrational frequencies, and electronic character.[2]

Conclusion

The spectroscopic characterization of this compound, a key reactive intermediate, has been achieved through a combination of specialized experimental techniques and computational analysis. Microwave spectroscopy confirms its symmetric top structure, while infrared and ultraviolet photoelectron spectroscopy provide valuable data on its vibrational and electronic properties. The generation of this unstable molecule in the gas phase via thermolysis of its stable dimer is a crucial step in its spectroscopic investigation. This guide provides a foundational understanding of the spectroscopic properties of this compound for researchers in synthetic chemistry, physical chemistry, and related fields.

References

- 1. The microwave spectrum, structure, dipole moment, and 14N nuclear quadrupole coupling constant of acetonitrile-N-oxide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Matrix isolation - Wikipedia [en.wikipedia.org]

- 6. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]

- 7. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of Acetonitrile Oxide with Dipolarophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of acetonitrile oxide with a diverse range of dipolarophiles, focusing on the synthetically valuable [3+2] cycloaddition reaction. This compound, a highly reactive 1,3-dipole, serves as a versatile building block for the construction of five-membered heterocycles, primarily isoxazolines and isoxazoles, which are prevalent scaffolds in medicinal chemistry and natural product synthesis. This document details the various methods for the in situ generation of this compound, explores its reactivity with a wide array of alkenes and alkynes, and discusses the mechanistic aspects that govern the regioselectivity and stereoselectivity of these cycloadditions. Quantitative data from the literature is summarized in tabular format for easy comparison, and detailed experimental protocols for key reactions are provided. Furthermore, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of the chemical transformations.

Introduction to this compound and 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction that involves the concerted or stepwise addition of a 1,3-dipole to a dipolarophile to form a five-membered ring.[1] this compound (CH₃C≡N⁺-O⁻) is a linear, zwitterionic 1,3-dipole that readily participates in these reactions. Due to its inherent instability, this compound is almost exclusively generated in situ and trapped with a suitable dipolarophile. The resulting isoxazoline and isoxazole heterocycles are not only stable compounds but also serve as valuable synthetic intermediates, which can be further transformed into β-hydroxy ketones, γ-amino alcohols, and other functionalized molecules.[1]

The regioselectivity of the cycloaddition is a critical aspect and is influenced by both electronic and steric factors of the reacting partners. Frontier Molecular Orbital (FMO) theory is often employed to predict the regiochemical outcome. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For this compound, which is a relatively electron-rich dipole, the HOMO(dipole)-LUMO(dipolarophile) interaction is often dominant, especially with electron-deficient dipolarophiles.[2]

Generation of this compound

The transient nature of this compound necessitates its generation in the presence of the dipolarophile. Several reliable methods have been developed for its in situ formation.

Dehydrohalogenation of Acetohydroximoyl Halides

A common method involves the base-induced dehydrohalogenation of acetohydroximoyl halides, which are typically prepared by the halogenation of acetaldoxime.

dot

Caption: Generation of this compound from acetaldoxime.

Oxidation of Acetaldoxime

Direct oxidation of acetaldoxime offers a more direct route to this compound. A variety of oxidizing agents have been employed for this purpose.

dot

References

Acetonitrile Oxide as a 1,3-Dipole: A Technical Guide for Synthetic and Medicinal Chemists

An in-depth exploration of the generation, reactivity, and application of acetonitrile oxide in 1,3-dipolar cycloaddition reactions for the synthesis of valuable heterocyclic scaffolds in drug discovery and development.

Introduction

This compound (CH₃CNO) is a highly reactive 1,3-dipole that serves as a powerful building block in organic synthesis. Its primary utility lies in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct and efficient route to a diverse range of five-membered heterocyclic compounds, most notably isoxazoles and isoxazolines. These heterocycles are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of this compound chemistry for researchers, scientists, and drug development professionals, detailing its generation, reactivity patterns, and practical applications, with a focus on experimental protocols and quantitative data.

Core Concepts: The 1,3-Dipolar Nature of this compound

This compound is a linear molecule with a cumulative system of double bonds, best represented by a resonance hybrid of several contributing structures. This electronic distribution confers a dipole moment, with the oxygen atom being the negative pole and the carbon atom the positive pole. This inherent polarity dictates its reactivity as a 1,3-dipole in cycloaddition reactions.

The frontier molecular orbitals (FMOs) of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate the nature of the interaction with a given dipolarophile. The relative energies of the FMOs of the 1,3-dipole and the dipolarophile determine the reaction's facility and regioselectivity.

Generation of this compound

Due to its high reactivity and propensity to dimerize into furoxan, this compound is almost exclusively generated in situ for synthetic applications. Several reliable methods have been developed for its transient formation, with the choice of method often depending on the substrate tolerance and desired reaction conditions.

Dehydrohalogenation of Acetohydroximoyl Halides

One of the most common methods for generating this compound is the base-induced dehydrohalogenation of acetohydroximoyl halides, typically acetohydroximoyl chloride. The precursor, acetohydroximoyl chloride, can be synthesized by the chlorination of acetaldoxime.[1]

Experimental Protocol: Preparation of Acetohydroximoyl Chloride

-

Materials: Acetaldoxime, N-chlorosuccinimide (NCS) or chlorine gas, chloroform.

-

Procedure: A solution of acetaldoxime in chloroform is treated with a chlorinating agent such as N-chlorosuccinimide or chlorine gas at a controlled temperature (typically 0-10 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the acetohydroximoyl chloride.[1]

Experimental Protocol: In Situ Generation and Cycloaddition of this compound via Dehydrohalogenation

-

Materials: Acetohydroximoyl chloride, dipolarophile (e.g., an alkene or alkyne), non-nucleophilic base (e.g., triethylamine), and an appropriate solvent (e.g., toluene, THF).

-

Procedure: To a solution of the dipolarophile in the chosen solvent, a solution of acetohydroximoyl chloride is added. The mixture is cooled in an ice bath, and a non-nucleophilic base, such as triethylamine, is added dropwise. The reaction is stirred at room temperature or heated as required, and the progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride salt, and the filtrate is concentrated. The crude product is then purified by chromatography.

Oxidation of Acetaldoxime

Direct oxidation of acetaldoxime offers a more direct route to this compound, avoiding the preparation of the hydroximoyl halide. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: In Situ Generation of this compound via Oxidation of Acetaldoxime

-

Materials: Acetaldoxime, dipolarophile, and an oxidizing agent (e.g., sodium hypochlorite (bleach), diacetoxyiodobenzene).

-

Procedure: In a typical procedure, a solution of acetaldoxime and the dipolarophile in a suitable solvent (e.g., dichloromethane) is treated with an aqueous solution of sodium hypochlorite (bleach). The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC. After completion, the organic layer is separated, washed, dried, and concentrated to yield the crude cycloadduct, which is then purified.[2]

Logical Workflow for this compound Generation

References

An In-depth Technical Guide to 1,3-Dipolar Cycloaddition Reactions: Principles and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dipolar cycloaddition is a powerful and versatile class of pericyclic reactions that enables the synthesis of five-membered heterocyclic rings.[1][2] This reaction, first extensively investigated by Rolf Huisgen, involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne.[2][3] Its significance in medicinal chemistry and drug development has been amplified by the advent of "click chemistry," a concept that prioritizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[4][5] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a 1,3-dipolar cycloaddition, is a cornerstone of click chemistry and has revolutionized bioconjugation and drug discovery.[5][6]

This technical guide provides a comprehensive overview of the core principles of 1,3-dipolar cycloaddition reactions, with a focus on their mechanistic underpinnings, quantitative aspects, and practical applications in modern drug development. Detailed experimental protocols for key reactions are also provided to facilitate their implementation in the laboratory.

Core Principles and Mechanism

The 1,3-dipolar cycloaddition is a concerted [4π + 2π] cycloaddition, mechanistically analogous to the Diels-Alder reaction.[4][7] The 1,3-dipole is a three-atom, four-π-electron system, while the dipolarophile contributes two π-electrons. The reaction proceeds through a concerted, pericyclic transition state, meaning all bond-forming and bond-breaking events occur simultaneously.[8] This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product.[1]

The regioselectivity of the reaction—the orientation of the 1,3-dipole relative to the dipolarophile—is governed by Frontier Molecular Orbital (FMO) theory.[2][3] The reaction is favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The combination with the smaller HOMO-LUMO energy gap will dominate, and the new bonds will form between the atoms with the largest orbital coefficients.[3]

A diverse array of 1,3-dipoles can be employed, including but not limited to:

-

Azides (RN₃): Crucial for the Huisgen cycloaddition to form triazoles.[9]

-

Nitrile Oxides (RCNO): Used to synthesize isoxazoles and isoxazolines.[10][11]

-

Carbonyl Ylides (R₂C-O-CR₂): Provide access to oxygen-containing heterocycles.[12][13]

-

Azomethine Ylides (R₂C-NR-CR₂): Lead to the formation of pyrrolidines.[2][14]

Key Variants and Their Applications in Drug Development

The versatility of the 1,3-dipolar cycloaddition has given rise to several powerful variants with broad applications in the synthesis of pharmaceuticals and bioconjugates.

The Huisgen Azide-Alkyne Cycloaddition

The thermal reaction between an azide and an alkyne, known as the Huisgen cycloaddition, typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers of the resulting 1,2,3-triazole.[9][15]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The development of the copper(I)-catalyzed version of the Huisgen cycloaddition by Sharpless and Meldal was a landmark achievement.[6] The copper catalyst dramatically accelerates the reaction and, crucially, provides exclusively the 1,4-disubstituted triazole isomer.[6] This high regioselectivity and reliability have made CuAAC the quintessential "click" reaction.[5][16] Its applications in drug discovery are vast, including:

-

Lead Discovery and Optimization: Rapidly creating libraries of diverse compounds for high-throughput screening.[5]

-

Bioconjugation: Linking drug molecules to targeting moieties like antibodies to create antibody-drug conjugates (ADCs).[17]

-

Fragment-Based Drug Discovery (FBDD): Connecting small molecular fragments that bind to a biological target.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement for biological applications is the strain-promoted azide-alkyne cycloaddition (SPAAC). This variant utilizes a strained cyclooctyne as the dipolarophile, which reacts rapidly with azides without the need for a cytotoxic copper catalyst.[18] The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures.[8] SPAAC is a key tool for in vivo chemistry and the labeling of biomolecules in living systems.[18]

Quantitative Data on 1,3-Dipolar Cycloaddition Reactions

The efficiency of 1,3-dipolar cycloadditions can be quantified by reaction yields and rates. The following tables summarize representative quantitative data for key variants of this reaction.

Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne | Azide | Solvent/Conditions | Rate Constant (M⁻¹s⁻¹) |

| Cyclooctyne | Benzyl azide | CD₃CN | 0.0012 |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | CD₃CN | 0.14 |

| Dibenzocyclooctyne (DIBO) | Benzyl azide | CD₃CN | 0.17 |

| DIBAC | Benzyl azide | CD₃CN/H₂O | 0.31 |

| DIFO | Benzyl azide | CD₃CN | 0.076 |

| TMTH | Benzyl azide | Not specified | 4.0 |

Data sourced from multiple references, including[1][7]. Rate constants are highly dependent on the specific reactants and conditions.

Table 2: Representative Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne | Azide | Catalyst/Solvent | Yield (%) |

| Phenylacetylene | Benzyl azide | CuSO₄, Sodium Ascorbate / t-BuOH:H₂O | 91 |

| 1-Octyne | Benzyl azide | CuI / Glycerol | 93 |

| Propargyl alcohol | 3-Azido-7-hydroxycoumarin | CuSO₄, Sodium Ascorbate / Buffer | Near-quantitative |

| Various terminal alkynes | In situ generated aryl azides | CuI / 1ChCl/2Gly (DES) | 40-88 |

Yields are illustrative and can vary based on specific substrates and reaction optimization. Data compiled from[16][17][19].

Table 3: Representative Yields for Nitrile Oxide Cycloadditions

| Aldoxime (Nitrile Oxide Precursor) | Alkene/Alkyne | Reagents/Conditions | Yield (%) |

| 4-Methylbenzaldoxime | Phenylacetylene | NaCl, Oxone, Na₂CO₃ / Ball-milling | 78 |

| Naphthaldehyde oxime | Methyl acrylate | NaCl, Oxone, Na₂CO₃ / Ball-milling | 76 |

| Various aldoximes | Various alkenes/alkynes | NaCl, Oxone, Na₂CO₃ / Solvent-free | up to 86 |

Yields are for the formation of isoxazoles and isoxazolines. Data sourced from[10].

Experimental Protocols

Detailed methodologies for key 1,3-dipolar cycloaddition reactions are provided below.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general method for labeling a biomolecule containing an alkyne moiety with an azide-functionalized cargo molecule.

Materials:

-

Biomolecule-alkyne

-

Cargo-azide

-

Phosphate buffer (pH 7.4)

-

Copper(II) sulfate (CuSO₄) solution (20 mM)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM)

-

Sodium ascorbate solution (100 mM, freshly prepared)

-

Aminoguanidine solution (optional, to prevent oxidative damage)

Procedure:

-

In a microcentrifuge tube, dissolve the biomolecule-alkyne in the phosphate buffer to a final concentration of approximately 50-60 µM.

-

Add the cargo-azide to the reaction mixture. The molar excess will depend on the specific application.

-

Prepare a premixed solution of CuSO₄ and THPTA ligand.

-

To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

-

The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography or dialysis, to remove excess reagents and copper.[17]

Protocol 2: In Situ Generation of Nitrile Oxides and Subsequent Cycloaddition

This protocol describes the generation of a nitrile oxide from an aldoxime and its subsequent reaction with an alkene to form an isoxazoline under solvent-free ball-milling conditions.

Materials:

-

Aldoxime (e.g., 4-methylbenzaldoxime)

-

Alkene (e.g., methyl acrylate)

-

Sodium chloride (NaCl)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Milling vessel and balls (e.g., stainless steel)

Procedure:

-

To a milling vessel, add the aldoxime (1.0 mmol), NaCl (1.1 mmol), Oxone® (1.1 mmol), and Na₂CO₃ (1.5 mmol).

-

Add the alkene (1.2 mmol) to the vessel.

-

Mill the mixture at room temperature for the required time (typically 1-2 hours), monitoring the reaction by TLC.

-

Upon completion, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[10]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol outlines a general procedure for labeling cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

-

Cells with azide-labeled surface glycans (e.g., after incubation with Ac₄ManNAz)

-

DBCO-functionalized fluorescent dye

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (for fixed-cell imaging)

Procedure:

-

Gently wash the azide-labeled cells three times with warm PBS to remove any unincorporated azido sugar.

-

For live-cell imaging, directly add the DBCO-functionalized fluorescent dye (typically at a concentration of 10-50 µM) to the cell culture medium.

-

Incubate the cells for 30-60 minutes at 37°C.

-

Wash the cells three times with PBS to remove the unreacted dye.

-

The cells are now ready for imaging by fluorescence microscopy.

-

For fixed-cell imaging, first fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS, before proceeding with the addition of the DBCO-dye.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key mechanisms and workflows.

Conclusion

1,3-Dipolar cycloaddition reactions represent a remarkably versatile and powerful tool in the arsenal of the modern medicinal chemist. From the foundational Huisgen cycloaddition to the highly refined CuAAC and SPAAC "click" reactions, this class of transformations provides efficient and selective access to a vast array of heterocyclic scaffolds and bioconjugates. The high yields, stereospecificity, and functional group tolerance of these reactions make them ideally suited for applications in drug discovery, from the rapid generation of compound libraries to the precise construction of complex targeted therapeutics. A thorough understanding of the underlying principles and practical methodologies of 1,3-dipolar cycloadditions is therefore essential for researchers and scientists working at the forefront of pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Acetonitrile Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonitrile oxide (CH₃CNO) is a highly reactive, unstable organic compound belonging to the nitrile oxide functional group. Its transient nature makes direct study challenging, necessitating in situ generation for synthetic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its generation, spectroscopic characterization, and its pivotal role in the synthesis of isoxazolines via 1,3-dipolar cycloaddition reactions. The significance of these heterocycles in medicinal chemistry and drug development is also highlighted. Detailed experimental protocols for its in situ generation and subsequent reactions are provided, alongside computational data for its physical properties.

Physical Properties

Due to its high reactivity and propensity to dimerize, this compound has not been isolated as a stable bulk substance. Therefore, standard experimental physical properties such as boiling point, melting point, and density are not available. The data presented below are computationally derived and provide theoretical estimates for the properties of the transient molecule.

| Property | Value | Source |

| Molecular Formula | C₂H₃NO | PubChem[1] |

| Molecular Weight | 57.05 g/mol | PubChem[1] |

| Exact Mass | 57.021463719 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC#[N+][O-] | PubChem[1] |

| InChI Key | PFCUZDIEKKTHCH-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3-AA | -0.6 | PubChem[1] |

| Computed Dipole Moment | ~4.05 D | |

| Symmetry | C₃v (linear skeleton, free internal rotation) | [2] |

Chemical Properties and Reactivity

This compound is a prototypical 1,3-dipole, characterized by a linear structure with a separation of charge. This electronic configuration dictates its primary mode of reactivity: 1,3-dipolar cycloaddition.

Stability and Dimerization

This compound is highly unstable and readily undergoes dimerization to form 3,4-dimethylfuroxan (also known as 3,4-dimethyl-1,2,5-oxadiazole 2-oxide) in the absence of a trapping agent.[2] This rapid dimerization is a key challenge in its study and application, necessitating its generation in situ for synthetic purposes.

1,3-Dipolar Cycloaddition

The most significant chemical property of this compound is its ability to participate in [3+2] cycloaddition reactions with a wide variety of dipolarophiles (molecules containing a π-system, such as alkenes and alkynes).[3] This reaction is a powerful and atom-economical method for the synthesis of five-membered heterocyclic rings.

-

Reaction with Alkenes: this compound reacts with alkenes to form 3-methylisoxazolines.

-

Reaction with Alkynes: The reaction with alkynes yields 3-methylisoxazoles.

These cycloaddition reactions are generally highly regioselective and stereospecific. The regioselectivity can often be predicted using Frontier Molecular Orbital (FMO) theory.[4]

Spectroscopic Data

The transient nature of this compound makes its spectroscopic characterization challenging, often requiring specialized techniques such as gas-phase spectroscopy following its generation by pyrolysis.

| Spectroscopy Type | Key Observations |

| Infrared (IR) Spectroscopy | Gas-phase IR studies have identified the fundamental vibrational modes. Key absorptions include a strong band associated with the -C≡N stretch.[2] |

| Ultraviolet Photoelectron Spectroscopy (UPS) | UPS provides information about the electronic structure and bonding within the molecule.[2] |

| Photoionization Mass Spectrometry (PIMS) | PIMS has been used to study the ionization and fragmentation of this compound in the gas phase.[2] |

| ¹³C NMR Spectroscopy | In solution, the carbon atom of the nitrile oxide group is expected to have a characteristic chemical shift. For example, in a related stable aromatic nitrile oxide, the -CNO carbon appears at 35.7 ppm, indicating significant negative charge on the carbon.[5] Due to its instability, direct NMR of this compound is not practical without rapid in situ generation and measurement techniques. |

Synthesis and Experimental Protocols

This compound is almost exclusively generated in situ for immediate use in subsequent reactions. The two most common methods for its preparation are the dehydration of nitroethane and the oxidation of acetaldoxime.

Generation from Acetaldoxime

A widely used laboratory method involves the oxidation of acetaldoxime. This can be achieved using various oxidizing agents, such as sodium hypochlorite or N-chlorosuccinimide (NCS) followed by base-mediated elimination.

This protocol describes the formation of 3-methyl-5-phenyl-4,5-dihydroisoxazole via the in situ generation of this compound and its trapping with styrene.

Materials:

-

Acetaldoxime

-

Styrene

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetaldoxime (1.0 eq) and styrene (1.2 eq) in dichloromethane.

-

Formation of the Hydroximinoyl Chloride: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour.

-

In Situ Generation and Cycloaddition: Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-methyl-5-phenyl-4,5-dihydroisoxazole.

Generation from Thermolysis of Dimethylfuroxan

This compound can also be generated in the gas phase by the flash vacuum pyrolysis (FVP) of its stable dimer, 3,4-dimethylfuroxan.[2] This method is particularly useful for spectroscopic studies of the monomeric species.

Applications in Drug Development and Medicinal Chemistry

While this compound itself is not a therapeutic agent, its utility as a reagent for constructing the isoxazoline and isoxazole cores is of significant interest to the pharmaceutical industry. These heterocyclic scaffolds are considered "privileged structures" as they are found in a wide range of biologically active compounds.[4]

-

Scaffolds for Bioactive Molecules: The isoxazoline ring serves as a versatile and stable scaffold for the development of new drugs. Its three-dimensional structure allows for diverse substitution patterns to optimize binding to biological targets.

-

Synthesis of Natural Products: Many natural products with interesting biological activities contain the isoxazoline moiety. 1,3-dipolar cycloaddition with nitrile oxides is a key step in the total synthesis of these complex molecules.[3]

-

Bioisosteric Replacement: The isoxazoline ring can be used as a bioisostere for other functional groups, such as amides or esters, to improve the pharmacokinetic properties of a drug candidate, including metabolic stability and cell permeability.

-